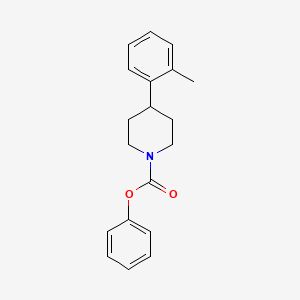phosphane CAS No. 874161-77-0](/img/structure/B12590092.png)
[3,5-Bis(tridecafluorohexyl)phenyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(tridecafluorohexyl)phenylphosphane is a specialized organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane group bonded to a phenyl ring substituted with two tridecafluorohexyl groups at the 3 and 5 positions, along with two additional phenyl groups. The presence of the highly fluorinated alkyl chains imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(tridecafluorohexyl)phenylphosphane typically involves the reaction of a phosphane precursor with a fluorinated aryl halide. One common method includes the use of diphenylphosphine and 3,5-bis(tridecafluorohexyl)iodobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries, including electronics and materials science.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(tridecafluorohexyl)phenylphosphane undergoes several types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-Bis(tridecafluorohexyl)phenylphosphane is used as a ligand in catalysis, particularly in cross-coupling reactions. Its unique structure enhances the stability and reactivity of the catalytic complexes.
Biology
While its direct applications in biology are limited, the compound’s derivatives are explored for their potential in drug delivery systems due to their ability to form stable complexes with metal ions.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the design of novel therapeutic agents that leverage its unique chemical properties.
Industry
In the industrial sector, this compound is valuable in the development of advanced materials, including fluorinated polymers and coatings that exhibit exceptional chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 3,5-Bis(tridecafluorohexyl)phenylphosphane exerts its effects is primarily through its ability to coordinate with metal ions. The phosphane group acts as a donor, forming stable complexes that can facilitate various chemical transformations. The highly fluorinated alkyl chains contribute to the compound’s hydrophobicity and chemical resistance, enhancing its performance in demanding environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Uniqueness
3,5-Bis(tridecafluorohexyl)phenylphosphane stands out due to the presence of the long fluorinated alkyl chains, which impart unique properties such as enhanced hydrophobicity, chemical resistance, and thermal stability. These characteristics make it particularly valuable in applications where traditional phosphane ligands may not perform as effectively.
Propriétés
Numéro CAS |
874161-77-0 |
|---|---|
Formule moléculaire |
C30H13F26P |
Poids moléculaire |
898.4 g/mol |
Nom IUPAC |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H13F26P/c31-19(32,21(35,36)23(39,40)25(43,44)27(47,48)29(51,52)53)14-11-15(13-18(12-14)57(16-7-3-1-4-8-16)17-9-5-2-6-10-17)20(33,34)22(37,38)24(41,42)26(45,46)28(49,50)30(54,55)56/h1-13H |
Clé InChI |
LAJPIHIBMSONQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
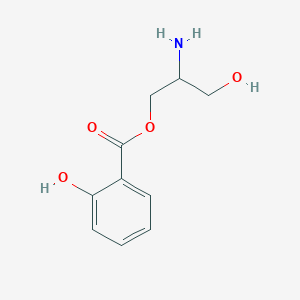

![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

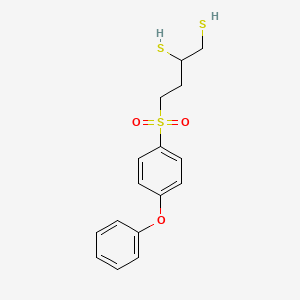
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
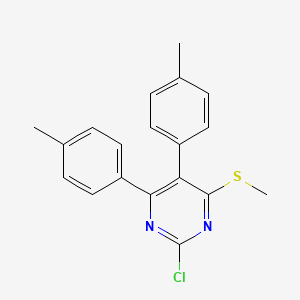
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
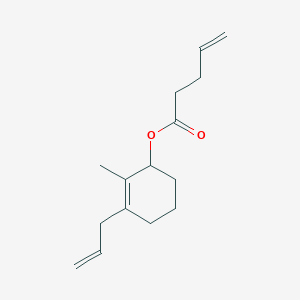
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
